NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition in Colorectal Cancer
NUC-3373: A ProTide Approach to Thymidylate Synthase Inhibition in Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
NUC-3373 is an innovative phosphoramidate ProTide transformation of 5-fluorodeoxyuridine (FUDR), a well-established cytotoxic agent.[1] Developed by NuCana, this novel chemical entity is engineered to overcome the pharmacological and resistance limitations of the widely used fluoropyrimidine, 5-fluorouracil (5-FU), in the treatment of colorectal cancer and other solid tumors.[2][3] By circumventing the key metabolic and transport-related challenges associated with 5-FU, NUC-3373 is designed to offer a more favorable pharmacokinetic profile, enhanced anti-cancer activity, and an improved safety profile.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to NUC-3373 in the context of colorectal cancer.
Core Mechanism of Action: Enhanced Thymidylate Synthase Inhibition
The primary anti-cancer activity of fluoropyrimidines is mediated through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), binds to TS, leading to thymidineless death in cancer cells.[3] However, the efficacy of 5-FU is often hampered by its rapid degradation by dihydropyrimidine dehydrogenase (DPD), reliance on active transport into cells, and a multi-step intracellular activation process.[7]
NUC-3373 is designed as a pre-activated form of the active metabolite, protected by a phosphoramidate moiety. This structural modification confers several key advantages:
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Resistance to Degradation: The ProTide structure protects NUC-3373 from enzymatic degradation by DPD, leading to a significantly longer plasma half-life compared to 5-FU.[5]
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Enhanced Cellular Uptake: NUC-3373 can enter cancer cells independently of nucleoside transporters, which can be downregulated in resistant tumors.[1]
-
Efficient Intracellular Activation: Once inside the cell, NUC-3373 undergoes a controlled intracellular conversion to release high concentrations of the active metabolite, FdUMP.[6]
This leads to a more potent and sustained inhibition of TS, resulting in effective DNA damage and apoptosis in cancer cells.[3]
Preclinical Data
In Vitro Cytotoxicity
NUC-3373 has demonstrated potent cytotoxic activity across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values for NUC-3373 are presented in the table below.
| Cell Line | NUC-3373 IC50 (µM) |
| HCT116 | 29 |
| SW480 | 56 |
Table 1: In Vitro Cytotoxicity of NUC-3373 in Colorectal Cancer Cell Lines
Superior Intracellular Metabolism and Target Engagement
Studies have shown that NUC-3373 generates significantly higher intracellular levels of the active metabolite FdUMP compared to equimolar concentrations of 5-FU. This leads to a more potent and sustained inhibition of thymidylate synthase.
Induction of DNA Damage and Immunogenic Cell Death
Beyond its direct cytotoxic effects, NUC-3373 has been shown to induce DNA damage and promote immunogenic cell death. This is characterized by the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), high mobility group box 1 (HMGB1), and ATP.[6] The release of these molecules can enhance the activation of immune cells, including natural killer (NK) cells and lymphocytes, suggesting a potential for synergy with immunotherapies.[6]
Clinical Development in Colorectal Cancer
NUC-3373 has been evaluated in several clinical trials involving patients with advanced colorectal cancer.
NuTide:301: A Phase 1 Study in Advanced Solid Tumors
This first-in-human, open-label, dose-escalation study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of NUC-3373 monotherapy in patients with advanced solid tumors who were refractory to standard therapies.[8][9]
Key Findings:
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Favorable Safety Profile: NUC-3373 was generally well-tolerated. The most common treatment-related adverse events were fatigue, nausea, and infusion-related reactions.[8]
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Prolonged Half-Life: NUC-3373 demonstrated a significantly longer plasma half-life of approximately 9.7 hours compared to 8-14 minutes for 5-FU.[10]
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Recommended Phase 2 Dose (RP2D): The RP2D was established at 2500 mg/m² administered weekly.[8][9]
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Preliminary Efficacy: While no objective responses were observed with monotherapy in this heavily pre-treated population, stable disease was achieved in several patients, with some experiencing prolonged progression-free survival.[9][10]
| Parameter | NuTide:301 Study |
| Number of Patients | 59 (43 weekly, 16 alternate-weekly) |
| Median Prior Lines of Therapy | 3 (range 0-11) |
| Most Common Tumor Types | Colorectal (46%), Esophagogastric (10%), Pancreatic (7%) |
| Recommended Phase 2 Dose | 2500 mg/m² weekly |
| Best Overall Response | Stable Disease |
Table 2: Summary of NuTide:301 Study [8][9]
NuTide:302: A Phase 1b/2 Study in Combination Therapy
This study is evaluating NUC-3373 in combination with standard chemotherapy regimens and biologics in patients with advanced colorectal cancer who have progressed on prior fluoropyrimidine-containing therapies. The study has explored NUC-3373 in combination with leucovorin and either oxaliplatin (NUFOX) or irinotecan (NUFIRI), with or without bevacizumab.[11][12]
Key Findings:
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Encouraging Anti-Tumor Activity: In heavily pre-treated patients, the NUFOX and NUFIRI regimens demonstrated promising anti-tumor activity.[11]
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Disease Control: At the ESMO 2022 conference, the disease control rates for the NUFOX and NUFIRI regimens were reported to be 80% and 55%, respectively.[11] In an earlier cohort of the NuTide:302 study, a disease control rate of 62% was reported in the efficacy-evaluable population.
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Prolonged Progression-Free Survival: Several patients achieved a progression-free survival of longer than six months.[11]
-
Favorable Safety Profile: The combination regimens were generally well-tolerated, with lower rates of common fluoropyrimidine-related toxicities such as neutropenia and hand-foot syndrome compared to historical data for standard FOLFIRI/FOLFOX.[11]
| Regimen | Disease Control Rate | Patients with PFS > 6 months |
| NUFOX | 80% | 3 |
| NUFIRI | 55% | 3 |
Table 3: Efficacy Data from NuTide:302 (ESMO 2022) [11]
NuTide:323: A Randomized Phase 2 Study
This study was designed to evaluate NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab (NUFIRI-bev) compared to the standard FOLFIRI-bev regimen in the second-line treatment of patients with metastatic colorectal cancer. However, the study was discontinued as a pre-planned interim analysis indicated it was unlikely to meet its primary endpoint of superior progression-free survival.[13]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
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Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of NUC-3373 for the desired duration.
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Western Blot for Protein Analysis
This technique is used to detect specific proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Conclusion
NUC-3373 represents a promising next-generation fluoropyrimidine with a distinct mechanism of action designed to overcome the limitations of 5-FU. Its favorable pharmacokinetic profile, enhanced target engagement, and potential to induce an anti-tumor immune response have been demonstrated in preclinical and early-phase clinical studies in colorectal cancer. While the discontinuation of the NuTide:323 trial highlights the challenges in developing new therapies for this complex disease, ongoing and future studies will further elucidate the clinical potential of NUC-3373 in combination with other anti-cancer agents. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the treatment of colorectal cancer.
References
- 1. A Safety, Pharmacokinetic and Efficacy Study of NUC-3373 in Combination With Standard Agents Used in Colorectal Cancer Treatment [clin.larvol.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nucana.com [nucana.com]
- 5. researchgate.net [researchgate.net]
- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 7. nucana.com [nucana.com]
- 8. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. NuCana Presents Data from Phase I Study of NUC-3373 at ESMO 2018 - BioSpace [biospace.com]
- 11. NuCana Presents Favorable Data on NUC-3373 at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]
- 12. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 13. onclive.com [onclive.com]
